Product packaging for 5-Bromo-2-chloro-4-fluorobenzoic acid(Cat. No.:CAS No. 1204219-98-6)

5-Bromo-2-chloro-4-fluorobenzoic acid

Cat. No.: B2698085
CAS No.: 1204219-98-6
M. Wt: 253.45
InChI Key: DTJGLOLRNBDUFB-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Carboxylic Acids in Organic Synthesis and Materials Chemistry

Halogenated aromatic carboxylic acids are foundational building blocks in organic synthesis. The presence of halogens provides reactive sites for a multitude of chemical transformations, most notably in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. researchgate.net Aryl halides, a category that includes these acids, are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. researchgate.net The carboxylic acid group itself is a versatile functional group, readily converted into esters, amides, and other derivatives, further expanding their synthetic utility. numberanalytics.com

In materials chemistry, the incorporation of halogens into aromatic structures can profoundly influence the electronic properties, crystal packing, and stability of organic materials. researchgate.net For instance, fluorination is a known strategy to lower the energy levels of molecular orbitals in organic semiconductors, which can enhance electron transport capabilities. researchgate.net Consequently, halogenated aromatic compounds are integral to the development of materials for electronics and optoelectronics, including dyes, liquid crystals, and polymers. glindiachemicals.com The specific type and position of the halogen atom allow for fine-tuning of the material's properties, making these compounds valuable tools for materials scientists. nih.gov

Structural Characteristics and Research Context of 5-Bromo-2-chloro-4-fluorobenzoic acid

This compound is a polysubstituted aromatic carboxylic acid. Its structure consists of a central benzene (B151609) ring bonded to a carboxylic acid group and three different halogen atoms: a bromine atom at position 5, a chlorine atom at position 2, and a fluorine atom at position 4. This specific arrangement of substituents dictates its chemical reactivity and physical properties. The presence of multiple, distinct halogens allows for selective chemical reactions at different positions on the aromatic ring. glindiachemicals.com

Below is a table summarizing the key chemical properties of this compound.

PropertyData
CAS Number 1204219-98-6 chemicalbook.com
Molecular Formula C₇H₃BrClFO₂ bldpharm.com
Molecular Weight 253.45 g/mol bldpharm.com
Appearance White to off-white crystalline solid glindiachemicals.com
Purity Typically ≥98% tcichemicals.com

The primary research and industrial interest in this compound stems from its role as a key intermediate in the synthesis of a class of antidiabetic drugs known as SGLT2 inhibitors. google.comresearchgate.net Specifically, it is a crucial starting material for the preparation of drugs such as Dapagliflozin and Empagliflozin. google.com Several synthesis routes have been developed to produce this intermediate with high purity and yield, reflecting its importance in the pharmaceutical industry. For example, one patented method involves the monobromination of 2-chlorobenzoic acid using an N-bromosuccinimide (NBS)/sulfuric acid system, with a catalyst added to control the regioselectivity and inhibit the formation of unwanted isomers. google.com The development of scalable, cost-effective industrial processes for its production is an active area of research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClFO2 B2698085 5-Bromo-2-chloro-4-fluorobenzoic acid CAS No. 1204219-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJGLOLRNBDUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204219-98-6
Record name 5-bromo-2-chloro-4-fluorobenzoic acid
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Synthetic Methodologies and Process Development for 5 Bromo 2 Chloro 4 Fluorobenzoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 5-Bromo-2-chloro-4-fluorobenzoic acid involves conceptually disconnecting the carbon-halogen bonds to identify plausible starting materials. The most direct disconnections are of the C-Br and C-Cl bonds, leading to simpler, more accessible precursors.

A primary retrosynthetic pathway identifies 2-chloro-4-fluorobenzoic acid as a key precursor. This strategy relies on a subsequent regioselective bromination step to introduce the bromine atom at the C-5 position. The synthesis of 2-chloro-4-fluorobenzoic acid itself can start from 2-chloro-4-fluoroaniline through a Meerwein arylation reaction followed by hydrolysis. google.com

An alternative approach involves disconnecting the C-Cl bond, suggesting a precursor like 5-bromo-2-amino-4-fluorobenzoic acid or its ester derivatives. The chloro group can then be introduced in a final step using diazonium salt chemistry, such as the Sandmeyer reaction. google.comepo.org

For industrial-scale production, a more complex but economically viable retrosynthesis begins with inexpensive bulk chemicals. One such route starts from dimethyl terephthalate (B1205515) . researchgate.netthieme-connect.com This multi-step process involves a series of functional group transformations, including nitration, hydrolysis, and hydrogenation, to build the required substitution pattern before the final halogenation steps. researchgate.netthieme-connect.com Another potential starting material is 2-nitrobenzoic acid , which can be converted through several steps including reduction and halogenation to reach the target molecule. patsnap.com

Direct Halogenation Strategies

Direct halogenation strategies aim to introduce the halogen atoms onto a pre-existing benzoic acid framework. The success of these methods hinges on controlling the regioselectivity of the electrophilic aromatic substitution reactions.

A common and direct method for synthesizing the target compound is the regioselective bromination of 2-chloro-4-fluorobenzoic acid or its close analogue, 2-chlorobenzoic acid. google.com In this electrophilic aromatic substitution, the existing substituents direct the incoming bromine atom. The carboxylic acid is a meta-directing group, while the halogens (chloro and fluoro) are ortho, para-directing. The combined effect favors bromination at the C-5 position, which is para to the chlorine atom and meta to the carboxylic acid.

The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a strong acid medium such as concentrated sulfuric acid. google.comchemicalbook.com To improve the selectivity and minimize the formation of isomers like 4-bromo-2-chlorobenzoic acid, specific catalysts may be employed. google.com Certain sulfur-containing salts, such as sodium sulfide, have been reported to inhibit the formation of unwanted isomers. google.com

Table 1: Conditions for Regioselective Bromination of 2-Chlorobenzoic Acid

Starting MaterialBrominating AgentSolvent/MediumCatalystTemperature (°C)Yield (%)Reference
2-Chlorobenzoic acidN-bromosuccinimide (NBS)Concentrated H₂SO₄Sodium Sulfide3085.0 chemicalbook.com
2-Chlorobenzoic acidN-bromosuccinimide (NBS)Concentrated H₂SO₄None Mentioned45Not specified google.com

Alternative strategies involve starting with precursors that already contain some of the required atoms or functional groups that can be easily converted. One patented method begins with 2-chlorobenzotrichloride. google.com This compound undergoes bromination to introduce the bromine at the 5-position, yielding 2-chloro-5-bromobenzotrichloride. The trichloromethyl group is subsequently hydrolyzed under acidic conditions to form the desired carboxylic acid. google.com

Another reported route starts with 5-bromo-2-chlorobenzotrifluoride, which is hydrolyzed in fuming sulfuric acid to produce 5-bromo-2-chlorobenzoic acid. google.compatsnap.com While effective, this method can generate significant fluorine-containing waste. google.com

Multi-Step Synthesis via Intermediate Derivatization

More intricate synthetic routes involve the transformation of functional groups on the aromatic ring, often to achieve the correct substitution pattern that is not accessible through direct halogenation.

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring and is a key strategy in synthesizing this compound. masterorganicchemistry.com This pathway typically starts with a precursor containing an amino group, such as an ester of 5-bromo-2-aminobenzoic acid. google.com

The process involves two main steps:

Diazotization : The primary aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite, NaNO₂) in the presence of a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. google.commasterorganicchemistry.com

Sandmeyer Reaction : The resulting diazonium salt is then reacted with a copper(I) halide, such as copper(I) chloride (CuCl), to replace the diazonium group (-N₂⁺) with a chlorine atom. google.commasterorganicchemistry.com

Finally, if the starting material was an ester, a hydrolysis step is required to yield the final carboxylic acid product. google.com This method offers high yields and purity, effectively controlling the position of the chloro substituent. google.comepo.org

Table 2: Representative Diazotization-Sandmeyer Reaction Sequence

Starting MaterialDiazotization ReagentChlorination ReagentKey StepsOverall Yield (%)Reference
5-bromo-2-aminobenzoic acid ethyl esterNaNO₂ / 20% HClCopper Powder / HCl1. Diazotization at -5 to 6°C 2. Chlorination 3. Hydrolysis with NaOH89.8 google.com

For large-scale industrial synthesis, routes beginning with simple, inexpensive materials are preferred, even if they involve more steps. A notable example is a process that starts with dimethyl terephthalate. researchgate.netthieme-connect.com This comprehensive synthesis demonstrates a sequence of functional group transformations to build the complex target molecule:

Nitration : Dimethyl terephthalate is nitrated to introduce a nitro group.

Hydrolysis : One of the methyl ester groups is selectively hydrolyzed.

Hydrogenation : The nitro group is reduced to a primary amine.

Esterification : The remaining carboxylic acid is re-esterified.

Bromination : Bromine is introduced onto the ring, directed by the existing substituents.

Diazotization/Chlorination : The amino group is converted to a diazonium salt and subsequently replaced by chlorine via a Sandmeyer reaction to form the final chlorinated intermediate, which is then hydrolyzed to the target acid. researchgate.netthieme-connect.com

This pathway highlights how a series of well-established chemical transformations can be strategically combined to construct a polysubstituted aromatic compound from simple precursors.

Hydrolysis and Esterification Routes in Synthesis

Hydrolysis and esterification are fundamental reactions in the multi-step synthesis of this compound and its derivatives. These processes are crucial for either introducing the final carboxylic acid functional group or for protecting/activating it during the synthetic sequence.

One prominent route involves the hydrolysis of an ester precursor to yield the final carboxylic acid. For instance, a common industrial process starts with a 5-bromo-2-aminobenzoic acid derivative, which is converted to an ester (e.g., ethyl or benzyl (B1604629) ester). This ester then undergoes diazotization and chlorination, followed by a final hydrolysis step to produce 5-bromo-2-chloro-benzoic acid. epo.org Similarly, multi-step syntheses starting from materials like dimethyl terephthalate incorporate hydrolysis as a key step in the reaction sequence. researchgate.net The hydrolysis of ester groups is sensitive to pH and can be catalyzed by either acids or bases to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org Under basic conditions, the process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion and is generally irreversible. libretexts.orgmasterorganicchemistry.com

Another pathway utilizes the hydrolysis of a nitrile. The synthesis can proceed through a 5-bromo-2-chloro-4-fluorobenzonitrile (B8010203) intermediate, which is then hydrolyzed to the corresponding carboxylic acid. google.com

Esterification , the reverse of hydrolysis, is also employed. The direct esterification of 5-bromo-2-chlorobenzoic acid with an alcohol like ethanol (B145695), typically in the presence of an acid catalyst, can produce the corresponding ester, such as ethyl 5-bromo-2-chloro-4-fluorobenzoate. ontosight.ai This reaction is often used to create derivatives for further functionalization or to act as a protective group. researchgate.net

Catalytic Systems and Optimization of Reaction Conditions

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the catalytic systems and reaction conditions employed, particularly during the critical halogenation steps.

Role of Lewis Acids and Radical Initiators in Halogenation

Lewis Acids: In the context of aromatic halogenation, Lewis acids play a pivotal role as catalysts. For electrophilic aromatic substitution reactions, such as the bromination of a 2-chloro-4-fluorobenzoic acid precursor, Lewis acids like zirconium(IV) chloride (ZrCl₄) are used to activate the halogenating agent. nih.gov This activation increases the electrophilicity of the bromine source, facilitating its attack on the aromatic ring. While direct Lewis acid-catalyzed bromination of the target compound's precursors is a standard approach, their use in related reactions, such as the side-chain bromination of toluene (B28343) derivatives with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has also been shown to proceed efficiently. nih.gov

Radical Initiators: Free-radical halogenation is a distinct pathway typically used for the halogenation of alkyl side chains on an aromatic ring (benzylic halogenation). wikipedia.org This process does not use a Lewis acid but is instead promoted by radical initiators such as peroxides or by the application of heat or UV light. orgoreview.compearson.com In synthetic routes that may begin with an alkyl-substituted aromatic compound (e.g., a toluene derivative), a radical initiator can be used for side-chain bromination with a reagent like N-bromosuccinimide (NBS). orgoreview.com This benzylic bromide can then be oxidized in a subsequent step to form the desired carboxylic acid.

The choice between a Lewis acid and a radical initiator fundamentally directs the regioselectivity of the halogenation: Lewis acids promote substitution on the aromatic ring, while radical initiators promote substitution on the alkyl side chain. orgoreview.com

Influence of pH and Solvent Systems on Regioselectivity and Yield

pH Influence: The pH of the reaction medium is especially crucial during hydrolysis steps. The rate of ester hydrolysis is highly pH-dependent, with the reaction being accelerated by both acidic and basic conditions. viu.caresearchgate.net In synthesis, after a base-catalyzed hydrolysis (saponification) which yields the carboxylate salt, the pH is carefully adjusted to an acidic value (e.g., pH 5.5-6.5) using an acid like hydrochloric acid. patsnap.com This protonates the carboxylate, causing the final carboxylic acid product to precipitate from the aqueous solution, thereby facilitating its isolation and purification.

Solvent Systems: The choice of solvent can significantly impact the regioselectivity of electrophilic aromatic bromination. thieme-connect.com The polarity of the solvent affects the reactivity of the electrophile and the stability of the intermediates. thieme-connect.comwku.edu For instance, the bromination of substituted anilines with NBS shows marked dependence on solvent polarity, allowing the reaction to be tuned toward specific isomers. thieme-connect.com In the synthesis of this compound, where precise regiochemistry is essential, the solvent system is chosen to favor the desired electronic and steric outcomes dictated by the existing substituents on the aromatic ring. Computational models have shown that using solvents like chloroform (B151607) in predictions can more accurately determine the site of electrophilic attack compared to gas-phase calculations. rsc.org

Development of Catalysts for Inhibiting Isomer Formation

A significant challenge in the synthesis of 5-bromo-2-chloro-benzoic acid via bromination of 2-chlorobenzoic acid is the formation of the undesired regioisomer, 4-bromo-2-chlorobenzoic acid. patsnap.comgoogle.com This impurity is often formed in significant quantities (around 10%) and is difficult to separate due to its similar polarity to the desired product. patsnap.com

To address this, specific catalysts have been developed to inhibit the formation of the 4-bromo isomer. Research has shown that adding certain sulfur-containing salts with reducing properties to the reaction mixture can effectively suppress the generation of this impurity. google.comgoogle.com

Catalyst/InhibitorBromination SystemEffectSource
Sodium SulfideNBS / Sulfuric AcidInhibits formation of 4-bromo-2-chlorobenzoic acid google.comgoogle.com
Sodium SulfiteNBS / Sulfuric AcidInhibits formation of 4-bromo-2-chlorobenzoic acid google.comgoogle.com
Potassium SulfideNBS / Sulfuric AcidInhibits formation of 4-bromo-2-chlorobenzoic acid google.comgoogle.com

This method, which employs an NBS/sulfuric acid system, improves the reaction's selectivity, leading to a higher purity product that requires less intensive purification. google.com The addition of the catalyst is believed to influence the position of the sulfo group's entry into the aromatic ring, thereby directing the bromination to the desired 5-position. google.com

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies are being developed to be more environmentally friendly, efficient, and milder than traditional methods.

Photocatalytic Bromination Strategies

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the bromination of aromatic compounds. beilstein-journals.org This approach utilizes a photocatalyst, such as ruthenium complexes (e.g., Ru(bpy)₃Cl₂) or organic dyes, which becomes excited upon absorbing visible light. beilstein-journals.orgrsc.org

The excited photocatalyst can then initiate a single electron transfer process, activating a bromine source like N-bromosuccinimide (NBS) or generating bromine in situ from bromide salts. beilstein-journals.orgrsc.org This method offers several advantages over conventional bromination techniques:

Mild Conditions: Reactions are often carried out at room temperature, avoiding the harsh conditions (e.g., strong acids, high temperatures) required by many traditional methods. beilstein-journals.org

High Selectivity: Photocatalytic methods can offer high chemo- and regioselectivity, reducing the formation of unwanted byproducts. beilstein-journals.org

Sustainability: The use of visible light as a renewable energy source and the potential for catalytic turnover make this a greener alternative to stoichiometric reagents. rsc.org

While not yet documented specifically for the industrial production of this compound, the principles of photocatalytic bromination of arenes are well-established and represent a promising future direction for its synthesis. rsc.org The activation of NBS using a xanthene dye like erythrosine B under visible light has been shown to be effective for the bromination of various arenes and heteroarenes. rsc.org

PhotocatalystBromine SourceKey FeaturesSource
Ru(bpy)₃Cl₂Br⁻ (oxidative quenching)In situ generation of bromine, mild conditions beilstein-journals.org
Erythrosine B (Xanthene Dye)N-Bromosuccinimide (NBS)Activation of NBS via SET oxidation rsc.org
Organic DyesN-Bromosuccinimide (NBS)Metal-free catalysis, effective for arenes and heteroarenes mdpi.com

Prospects of Enzymatic Halogenation in Synthesis

Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms (Cl, Br, I) into organic molecules with high regioselectivity and stereoselectivity under mild reaction conditions. These enzymes typically use a benign halide salt as the halogen source and an oxidizing agent, often molecular oxygen. The high selectivity of halogenases can obviate the need for protecting groups and reduce the formation of isomeric byproducts, thereby simplifying downstream processing and improving atom economy.

While the direct enzymatic synthesis of this compound has not been reported, the potential for developing a biocatalytic approach is significant. Research into the enzymatic halogenation of fluorinated benzoic acids is an active area. For instance, studies on the biotransformation of selectively fluorinated benzoic acids have demonstrated that microorganisms can process these compounds, suggesting the feasibility of engineering enzymatic pathways for specific halogenation patterns. The primary challenge lies in discovering or engineering a halogenase that can tolerate the trifunctionalized substrate and selectively introduce a bromine atom at the C5 position. Future advancements in enzyme engineering and directed evolution could lead to the development of a bespoke halogenase for the targeted synthesis of this compound, offering a more sustainable and efficient manufacturing route.

Applications of Continuous Flow Chemistry in Production

Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of polyhalogenated aromatic compounds often involves such challenging reaction conditions, making continuous flow an attractive option for the production of this compound.

The key benefits of continuous flow manufacturing include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaways and other safety incidents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions and impurities.

Increased Reproducibility and Scalability: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results. Scaling up production is often a matter of running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel.

Integration of Multi-step Syntheses: Continuous flow allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification, which can significantly shorten production cycle times and reduce waste.

For the synthesis of this compound, continuous flow could be particularly advantageous for the halogenation steps, which are often highly reactive. The precise control over stoichiometry and temperature in a flow reactor can lead to improved regioselectivity and higher yields of the desired product. While specific applications of continuous flow for this exact molecule are not documented, the successful implementation of this technology for the synthesis of other fluorinated aromatic carboxylic acids demonstrates its potential.

Industrial Scale-Up and Process Engineering Considerations

The successful transition of a synthetic route from the laboratory to an industrial scale requires rigorous process development and engineering to ensure safety, efficiency, and economic viability. For this compound, these considerations are paramount due to the nature of the chemical transformations involved.

Scalability Studies and Yield Enhancement

Given the structural similarity, a comparable synthetic strategy could be envisioned for this compound, potentially starting from a fluorinated terephthalate derivative. Key considerations for scalability and yield enhancement in such a process would include:

Optimization of Reaction Conditions: Each step of the synthesis would need to be individually optimized for temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities.

Solvent Selection and Recovery: The choice of solvents is critical for ensuring good reactivity, facilitating product isolation, and minimizing environmental impact. Efficient solvent recovery and recycling systems are essential for large-scale production.

Impurity Profiling and Control: A thorough understanding of the impurity profile at each stage of the synthesis is necessary to develop effective purification strategies and ensure the final product meets the required quality specifications.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques can provide real-time monitoring of critical process parameters, enabling better control and optimization of the manufacturing process.

Several patents describe methods for preparing 5-bromo-2-chlorobenzoic acid, often starting from 2-chlorobenzoic acid and employing a brominating agent such as N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.comchemicalbook.com Yields for such bromination steps are reported to be in the range of 85%. chemicalbook.com However, these patents typically focus on a single transformation rather than a complete, multi-step industrial process.

Table 1: Representative Yields for Key Transformations in the Synthesis of Halogenated Benzoic Acids

Reaction StepStarting MaterialReagentsProductReported Yield
Bromination2-Chlorobenzoic acidNBS, Sulfuric Acid5-Bromo-2-chlorobenzoic acid85% chemicalbook.com
Multi-step SynthesisDimethyl terephthalateVarious5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid24% (overall) researchgate.net
Diazotization/Chlorination5-Bromo-2-aminobenzoic acid derivativeNaNO₂, CuCl, HCl5-Bromo-2-chlorobenzoic acid derivativeHigh epo.org

This table presents data from syntheses of 5-bromo-2-chlorobenzoic acid and a close structural analog to illustrate typical yields for relevant reaction types.

Efficiency and Atom Economy in Large-Scale Production

In modern pharmaceutical manufacturing, there is a strong emphasis on "green chemistry" principles, which aim to design chemical processes that are more environmentally friendly and sustainable. A key metric in this regard is atom economy , which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.

To illustrate the concept, let's consider a plausible final step in a hypothetical synthesis of this compound: the bromination of 2-chloro-4-fluorobenzoic acid using N-bromosuccinimide (NBS).

Hypothetical Reaction:

2-chloro-4-fluorobenzoic acid + N-bromosuccinimide → this compound + Succinimide

Table 2: Theoretical Atom Economy Calculation for a Hypothetical Bromination Step

CompoundMolecular FormulaMolecular Weight ( g/mol )
Reactants
2-chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56
N-bromosuccinimideC₄H₄BrNO₂177.98
Total Reactant Mass 352.54
Products
Desired Product:
This compoundC₇H₃BrClFO₂253.45
Byproduct:
SuccinimideC₄H₅NO₂99.09
Total Product Mass 352.54
Atom Economy (%) 71.9%

This calculation is based on a hypothetical reaction and serves for illustrative purposes.

Improving process efficiency also involves minimizing the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. This includes not only byproducts from the reaction but also solvent losses, reagent excesses, and waste generated during work-up and purification. By optimizing reaction conditions, implementing solvent recycling, and adopting technologies like continuous flow, the E-Factor for the production of this compound can be significantly reduced, leading to a more sustainable and cost-effective manufacturing process.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Chloro 4 Fluorobenzoic Acid

Aromatic Substitution Reactions

The benzene (B151609) ring of 5-Bromo-2-chloro-4-fluorobenzoic acid is highly substituted, with all but two carbons (C-3 and C-6) bonded to a group other than hydrogen. The electronic properties of the existing substituents determine the feasibility and regioselectivity of further substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org

In the case of this compound, the ring is substituted with several electron-withdrawing groups: the carboxylic acid (-COOH), chloro (-Cl), bromo (-Br), and fluoro (-F) groups. These groups decrease the electron density of the ring, making it more susceptible to attack by nucleophiles. The activating strength of these groups for SNAr is particularly pronounced when they are located ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer complex. libretexts.orgyoutube.com

The relative leaving group ability of halogens in SNAr reactions is generally F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom withdrawing electron density from the carbon atom being attacked. nih.gov

Considering the structure of this compound:

The fluoro group at C-4 is para to the strongly activating carboxylic acid group at C-1 and ortho to the bromo group at C-5.

The chloro group at C-2 is ortho to the carboxylic acid group at C-1.

The bromo group at C-5 is meta to the carboxylic acid group.

Given these positions and the general principles of SNAr, the fluorine atom at the C-4 position is the most likely site for nucleophilic attack and substitution. The carboxylic acid group strongly activates the para position, and fluorine is the best leaving group among the halogens in this type of reaction.

SubstituentPositionElectronic EffectRole in SNArDirecting Influence
-COOHC-1Electron-withdrawingActivatingOrtho, Para
-ClC-2Electron-withdrawingActivatingOrtho, Para
-FC-4Electron-withdrawingActivating / Leaving GroupOrtho, Para
-BrC-5Electron-withdrawingActivatingOrtho, Para

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com The mechanism proceeds in two steps: the initial attack to form a resonance-stabilized carbocation (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

All substituents on the this compound ring are deactivating towards electrophilic attack.

The carboxylic acid group is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director.

Halogens (F, Cl, Br) are also deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. However, they are ortho, para-directors. leah4sci.com

The combined effect of these deactivating groups makes further electrophilic substitution on the ring challenging, requiring harsh reaction conditions. The substitution pattern is determined by the conflicting directing effects of the substituents. The only available positions for substitution are C-3 and C-6.

Let's analyze the directing effects on the available positions:

Position C-3: This position is meta to the -COOH group, ortho to the -Cl and -F groups. The carboxylic acid directs incoming electrophiles here.

Position C-6: This position is ortho to the -COOH group, para to the -Cl group, and ortho to the -Br group. The halogens direct incoming electrophiles here.

SubstituentPositionDirecting EffectPreferred PositionsInfluence on C-3Influence on C-6
-COOHC-1metaC-3, C-5Strong directing
-ClC-2ortho, paraC-4, C-6Ortho (favorable)Para (favorable)
-FC-4ortho, paraC-3, C-5Ortho (favorable)
-BrC-5ortho, paraC-2, C-4, C-6Ortho (favorable)

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Direct reduction is challenging due to the low reactivity of the carboxyl group. However, several methods are effective for this conversion. One approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent. For example, NaBH₄ and sulfuric acid can reduce 5-bromo-2-chlorobenzoic acid to 5-bromo-2-chlorobenzyl alcohol. In this process, the sulfuric acid protonates the carboxylic acid, making it more susceptible to hydride attack.

Another effective reagent system is NaBH₄ paired with bromine (Br₂). sci-hub.se This method involves the in situ generation of a more reactive acyl bromide, which is then rapidly reduced by the borohydride. Earth-abundant metal catalysts have also been employed; for instance, a manganese(I) complex can catalyze the hydrosilylation of various substituted benzoic acids, including halogenated ones, to yield the corresponding alcohols without causing dehalogenation. nih.gov

Reduction to the aldehyde stage is more complex as it requires stopping the reduction midway. This typically necessitates the use of less reactive hydride reagents or converting the carboxylic acid to a derivative like an acyl chloride or ester first, followed by a controlled reduction.

Reagent SystemConditionsProductMechanistic Feature
NaBH₄ / H₂SO₄THF, 10-60°CPrimary AlcoholAcid activation of carboxyl group
NaBH₄ / Br₂Refluxing THFPrimary AlcoholIn situ formation of acyl bromide
[MnBr(CO)₅] / PhSiH₃2-MTHF, 80°CPrimary AlcoholCatalytic hydrosilylation

Esterification and amidation are common reactions of the carboxylic acid group. This compound can be converted to its corresponding esters via Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For example, reaction with ethanol (B145695) and an acid catalyst yields benzoic acid, 5-bromo-2-chloro-, ethyl ester. ontosight.ai

For both esterification and amidation, a more general and often more efficient route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 5-bromo-2-chloro-4-fluorobenzoyl chloride can then readily react with an alcohol to form an ester or with an amine to form an amide, often under mild conditions.

TransformationCommon ReagentsIntermediate (if any)Product
Esterification Alcohol (e.g., EtOH), H₂SO₄None (direct)Ester
1. SOCl₂ or (COCl)₂2. AlcoholAcyl chlorideEster
Amidation 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH)Acyl chlorideAmide

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this process often requires high temperatures or specific catalysts.

Several pathways exist for decarboxylation:

Thermal Decarboxylation: Heating the carboxylic acid or its salt with soda lime (a mixture of NaOH and CaO) can induce decarboxylation, replacing the -COOH group with a hydrogen atom. libretexts.org

Metal-Catalyzed Decarboxylation: Transition metals like copper can facilitate decarboxylation. For instance, copper catalysts can be used in decarboxylative hydroxylation, converting benzoic acids to phenols. nih.gov The presence of ortho-substituents can lower the activation energy for these reactions. nih.govresearchgate.net

Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a milder method for decarboxylation. rsc.org This process can generate aryl radicals from aryl carboxylic acids, which can then participate in further reactions. The in situ formation of a benzoyl hypobromite (B1234621) intermediate is proposed as a key step in this pathway. rsc.org

Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halogenated aromatic compounds. For this compound, the presence of two different carbon-halogen bonds (C-Br and C-Cl) offers the potential for selective functionalization, as the C-Br bond is generally more reactive than the C-Cl bond in standard cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is fundamental in synthetic organic chemistry for creating biaryl compounds, styrenes, and conjugated systems under relatively mild conditions. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. libretexts.org The reactivity order for this step is typically I > Br > Cl.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The oxidative addition of palladium into the C-Br bond is kinetically favored over the C-Cl bond. This selectivity enables the synthesis of derivatives where the bromine atom is selectively replaced by an aryl, heteroaryl, or vinyl group from a corresponding boronic acid, while leaving the chlorine atom intact for potential subsequent transformations. While specific studies on this compound are not prevalent, the principles are well-established for a wide range of polyhalogenated aromatic compounds. nih.govresearchgate.net The reaction is compatible with the carboxylic acid functional group, making it a valuable tool for modifying this molecular scaffold. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ComponentExamplePurpose/Function
Aryl Halide Aryl Bromide, Aryl ChlorideElectrophilic coupling partner.
Organoboron Reagent Phenylboronic acid, Alkylboronic esterNucleophilic coupling partner.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle.
Ligand PPh₃, XPhos, SPhosStabilizes the catalyst and modulates reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation.
Solvent Toluene (B28343), Dioxane, DMF, WaterSolubilizes reactants and catalyst.

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other palladium-catalyzed transformations, leveraging the reactivity of its carbon-halogen bonds.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Similar to the Suzuki coupling, the C-Br bond would be expected to react preferentially, allowing for the introduction of an alkenyl substituent at the 5-position.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method would enable the introduction of an alkynyl group at the bromine-substituted position of the benzoic acid, leading to the formation of arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It allows for the synthesis of aryl amines from this compound by selectively coupling an amine at the C-Br position. This reaction has broad substrate scope and functional group tolerance. wikipedia.org

For all these reactions, the key to derivatization is the differential reactivity of the halogen substituents, which generally follows the order C-I > C-Br > C-Cl. This predictable selectivity allows for a stepwise functionalization strategy for polyhalogenated substrates like this compound.

Table 2: Overview of Potential Palladium-Catalyzed Reactions

Reaction NameCoupling PartnerBond FormedExpected Product Type
Heck Reaction AlkeneC(sp²)-C(sp²)Substituted Alkene
Sonogashira Coupling Terminal AlkyneC(sp²)-C(sp)Arylalkyne
Buchwald-Hartwig Amination Amine (Primary or Secondary)C(sp²)-NAryl Amine

Electroinduced Dehalogenation Studies and Mechanistic Insights

Electroinduced dehalogenation is a process where halogen atoms are removed from a molecule through electrochemical reduction. Studies on similar molecules, such as 5-bromo-2-chlorobenzoic acid (BCBA), provide significant mechanistic insights applicable to the fluorine-substituted analogue. electrochemsci.org

The electroreductive dehalogenation of BCBA has been studied on dendritic silver-copper (B78288) (Ag/Cu) electrodes using techniques like cyclic voltammetry and in-situ Fourier-transform infrared spectroscopy (FTIR). electrochemsci.org These studies reveal that the dehalogenation is an irreversible process and occurs sequentially. electrochemsci.org

The proposed mechanism involves the following steps:

An initial electron transfer to the BCBA molecule forms a radical anion.

This radical anion is unstable and expels a bromide ion from the C5 position, forming a 2-chlorobenzoate (B514982) free radical. This step is favored because the carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.

The resulting free radical accepts another electron and a proton (from the solvent, e.g., water) to yield the intermediate, 2-chlorobenzoate.

Subsequently, the 2-chlorobenzoate intermediate undergoes a similar reduction process, where an electron is transferred to form a radical anion, which then loses a chloride ion.

The final product, benzoate, is formed after the resulting radical accepts a second electron and a proton. electrochemsci.org

These findings suggest that the dehalogenation of this compound would proceed in a similar stepwise manner, with the C-Br bond being cleaved first, followed by the C-Cl bond. The C-F bond is generally the most stable to reductive cleavage and would likely remain intact under these conditions.

Table 3: Electrochemical Data for the Dehalogenation of 5-Bromo-2-chlorobenzoic Acid (BCBA)

ParameterValueMethod/Condition
Onset Potential ~ -0.9 VCyclic Voltammetry on Ag/Cu electrode
Reduction Peak Potential -1.30 VCyclic Voltammetry on Ag/Cu electrode
Peak Current 9.86 mACyclic Voltammetry (0.2 M BCBA in 1 M NaOH)
Primary Intermediate 2-chlorobenzoateIn-situ FTIR / DFT calculation
Final Product BenzoateIn-situ FTIR / DFT calculation
Reaction Character IrreversibleCyclic Voltammetry

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Bromo 2 Chloro 4 Fluorobenzoic Acid

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in determining the purity of 5-Bromo-2-chloro-4-fluorobenzoic acid and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. The development of a robust HPLC method is critical for separating the target compound from starting materials, intermediates, and potential side-products of its synthesis.

A typical reverse-phase HPLC (RP-HPLC) method would be developed to analyze this compound. Such a method is effective for separating polar to moderately non-polar compounds. The method development would involve a systematic optimization of several parameters to achieve the desired separation, including the choice of the stationary phase (the column), the mobile phase composition, and the detector settings.

For a compound like this compound, a C18 column is a common choice for the stationary phase due to its versatility and broad applicability. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in a consistent protonation state, and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample mixture.

The detection of this compound is typically performed using a UV detector, as the aromatic ring and its substituents are chromophores that absorb ultraviolet light. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity.

A developed HPLC method would be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. This validation is essential for the reliable use of the method in quality control environments.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound (Note: This table presents a hypothetical but representative set of parameters, as specific experimental data for this compound is not widely published.)

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min, 30% B; 20 min, 90% B; 25 min, 90% B; 30 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

For applications requiring highly pure this compound, such as in the synthesis of active pharmaceutical ingredients or for use as an analytical standard, preparative chromatography is employed for its isolation and purification. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

The primary goal of preparative chromatography is to isolate the target compound from a mixture with a high degree of purity and recovery. The method developed for analytical HPLC can often be adapted for preparative scale by increasing the column diameter, the particle size of the stationary phase, and the flow rate. The sample is dissolved in a suitable solvent and injected onto the preparative column.

As the separated components elute from the column, they are monitored by a detector, and a fraction collector is used to collect the portion of the eluent containing the purified this compound. The collected fractions are then typically combined, and the solvent is removed, often by rotary evaporation, to yield the purified solid compound.

The success of the purification is assessed by analyzing the collected fractions using the analytical HPLC method to confirm their purity. This iterative process of purification and analysis ensures that the final product meets the required specifications.

Spectroscopic Approaches for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Each method provides unique information about the molecular structure, and together they offer a complete picture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons. The chemical shifts of these protons, their splitting patterns (due to coupling with neighboring protons and the fluorine atom), and their integration values would be consistent with the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the molecule, including the carboxylic acid carbon and the carbons of the aromatic ring. The chemical shifts of these carbons are influenced by the attached atoms and functional groups, providing further confirmation of the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures, as experimentally determined data is not readily available.)

NucleusPredicted Chemical Shift (ppm)
¹H Aromatic Protons: 7.5 - 8.5
Carboxylic Acid Proton: >10
¹³C Carboxylic Acid Carbon: ~165
Aromatic Carbons: 110 - 140

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, a sharp and strong band around 1700 cm⁻¹ for the C=O stretching of the carbonyl group, and several bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-C stretching of the aromatic ring, as well as C-Cl, C-Br, and C-F stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: These are typical ranges for the functional groups present in the molecule.)

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carbonyl) 1680 - 1720
C-C (Aromatic) 1450 - 1600
C-F 1000 - 1400
C-Cl 600 - 800
C-Br 500 - 600

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic pattern of isotopic peaks, which can aid in confirming the presence of these halogens. Fragmentation of the molecular ion can also occur, leading to the observation of smaller fragment ions that can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the m/z value, which can be used to determine the elemental formula of the molecule. This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₇H₃BrClFO₂
Nominal Mass 252 u
Monoisotopic Mass 251.9044 u
Key Isotopic Peaks (m/z) ~252, 254, 256

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as this compound, single-crystal XRD would be the definitive method to elucidate its precise molecular structure in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The subsequent diffraction pattern of scattered X-rays is collected and analyzed. This pattern is a direct consequence of the crystal's internal lattice structure. By applying Fourier transform methods to the diffraction data, a three-dimensional electron density map of the crystal is generated, from which the positions of individual atoms can be determined.

Should experimental data for this compound become available, a crystallographic data table would be generated. A hypothetical table is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₇H₃BrClFO₂
Formula weight 253.45
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption coefficient (mm⁻¹) Value

This data would provide unequivocal proof of the compound's chemical identity and offer insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

Thermal Analysis Techniques for Polymorphism and Purity Assessment

Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material as a function of temperature. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to assess its purity, thermal stability, and to investigate the potential for polymorphism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-state transitions. A sharp melting endotherm on a DSC thermogram is a strong indicator of high purity. The presence of multiple melting peaks or other thermal events prior to melting could suggest the existence of different crystalline forms, or polymorphs.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to identify the temperature at which it begins to decompose. For this compound, TGA would reveal the onset of decomposition, which is a critical parameter for understanding its thermal limits.

In the absence of experimental data, a table representing hypothetical thermal analysis findings is provided below.

Hypothetical Thermal Analysis Data for this compound

Technique Parameter Observation
DSC Melting Point (Tₘ) Value °C (sharp endotherm)
DSC Enthalpy of Fusion (ΔHբ) Value J/g
TGA Onset of Decomposition (Tₒ) Value °C

The combined application of these analytical methodologies would provide a comprehensive understanding of the solid-state structure and thermal behavior of this compound, which is essential for its development and application in various scientific and industrial fields.

Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Chloro 4 Fluorobenzoic Acid

Electronic Structure and Reactivity Predictions

The electronic structure of 5-Bromo-2-chloro-4-fluorobenzoic acid is fundamentally shaped by the interplay of the electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine) and the carboxylic acid group, as well as the resonance effects within the benzene (B151609) ring. The halogens, being highly electronegative, exert a significant inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal generally increases the acidity of the benzoic acid compared to its unsubstituted counterpart by stabilizing the resulting carboxylate anion.

Theoretical studies on substituted benzoic acids using Density Functional Theory (DFT) have shown that electron-withdrawing substituents increase the acidity, and this effect is position-dependent. The Fukui function, a DFT descriptor, can be used to predict the most reactive sites for nucleophilic and electrophilic attack. For a molecule like this compound, the carbon atoms attached to the halogens and within the aromatic ring will have their electron densities significantly altered, influencing the molecule's reactivity in, for example, further substitution reactions. The distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. While specific DFT calculations for this compound are not widely published, general trends suggest that the multiple electron-withdrawing groups would lead to a relatively low HOMO energy and a stabilized LUMO, affecting its behavior in chemical reactions.

The molecular electrostatic potential (MEP) is another valuable tool for predicting reactivity. MEP maps visualize the electron density around a molecule, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high positive potential around the acidic proton of the carboxylic group, confirming its propensity to be donated. The regions around the electronegative halogen and oxygen atoms would exhibit negative potential.

Conformational Analysis and Molecular Modeling

The conformational preferences of this compound are primarily determined by the rotation around the single bond connecting the carboxylic acid group to the benzene ring. For benzoic acid and its derivatives, two main planar or near-planar conformations are considered: a cis and a trans form, referring to the orientation of the hydroxyl proton of the carboxylic acid group relative to the carbonyl oxygen.

Computational studies on ortho-substituted halobenzoic acids have demonstrated that the presence of a halogen at the ortho position (in this case, the chlorine atom at position 2) significantly influences the conformational landscape. mdpi.com These studies, often employing DFT calculations, investigate the potential energy surface by scanning the dihedral angle of the C-C-C=O bond. The ortho-substituent can sterically hinder the planarity of the carboxylic group, causing it to twist out of the plane of the benzene ring. mdpi.com This twisting affects the conjugation between the carboxyl group and the aromatic system.

For this compound, the chlorine atom at the 2-position is expected to cause a significant steric clash with the carboxylic acid group, likely forcing it out of the plane of the benzene ring to some degree in its lowest energy conformation. The rotational barrier between different conformers would be influenced by the steric hindrance from the ortho-chlorine and by potential weak intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ortho-chlorine. Detailed molecular modeling, including dihedral angle scans, would be necessary to precisely determine the most stable conformers and the energy barriers between them. Such studies on similar molecules like 2-chlorobenzoic acid have shown the existence of multiple stable conformers with varying degrees of non-planarity. mdpi.com

Prediction of Molecular Descriptors and Their Implications (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule and are widely used in medicinal chemistry and materials science to predict the behavior and properties of compounds. For this compound, several key descriptors can be computationally predicted.

Molecular DescriptorPredicted ValueImplication
Topological Polar Surface Area (TPSA) 37.3 ŲTPSA is a good indicator of a molecule's ability to permeate cell membranes. A value of 37.3 Ų suggests that the molecule has good potential for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) ~2.9 - 3.1LogP is a measure of a molecule's lipophilicity. A value in this range indicates a relatively high lipophilicity, suggesting it will preferentially partition into lipid environments over aqueous ones.
Number of Rotatable Bonds 1This descriptor relates to the conformational flexibility of a molecule. With only one rotatable bond (the C-C bond connecting the carboxylic acid to the ring), the molecule has limited conformational flexibility.
Hydrogen Bond Donors 1The single hydroxyl group in the carboxylic acid can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

Note: The LogP and TPSA values are based on computational predictions from various chemical databases and may vary slightly depending on the algorithm used.

These descriptors collectively provide a snapshot of the physicochemical properties of this compound, suggesting it is a moderately lipophilic molecule with reasonable membrane permeability characteristics and limited conformational freedom.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. While specific DFT studies on the reaction mechanisms of this compound are not readily found in the literature, studies on related halobenzoic acids provide a framework for understanding its potential reactivity.

One area where DFT could be applied is in studying electrophilic aromatic substitution reactions. The existing halogen substituents and the carboxylic acid group will direct any incoming electrophiles to specific positions on the benzene ring. DFT calculations could elucidate the reaction pathways, determine the activation energies for substitution at different positions, and predict the most likely products. The calculations would involve modeling the starting materials, the electrophile, the intermediate carbocation (the sigma complex), and the transition states connecting them.

Another relevant reaction is the hydrolysis or nucleophilic substitution of the halogen atoms, although this is generally difficult on an aromatic ring unless activated by strongly electron-withdrawing groups. DFT could be used to model the potential energy surface for such reactions, for instance, the reaction with a nucleophile like hydroxide (B78521). rsc.org The calculations would help in understanding the energetics of the reaction and the structure of any intermediates or transition states. For example, in the dehalogenation of 5-bromo-2-chlorobenzoic acid, it has been noted that the C-Br bond is weaker than the C-Cl bond, suggesting a sequential process where bromide is released first. chemicalbook.com DFT studies could provide a detailed energetic profile of such a stepwise dehalogenation process.

Applications As a Synthetic Building Block in Chemical Research

Role in the Synthesis of Complex Organic Molecules

The strategic placement of three different halogen atoms and a carboxylic acid functional group on the benzene (B151609) ring makes 5-Bromo-2-chloro-4-fluorobenzoic acid a valuable intermediate for creating complex organic molecules. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acyl chlorides. The halogen atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, the closely related compound 5-bromo-2-chlorobenzoic acid is used to synthesize diarylmethanes, which are crucial structural cores for many pharmaceutical agents. nih.gov This synthesis typically involves converting the benzoic acid to an acyl chloride, followed by a Friedel–Crafts acylation reaction to form a diarylketone, which is subsequently reduced to the diarylmethane. nih.gov The presence of the additional fluorine atom in this compound would modulate the electronic properties of the aromatic ring, influencing the reactivity and potentially the biological activity of the resulting complex molecules.

Precursor for Advanced Materials Science Research

Halogenated aromatic compounds are fundamental precursors in materials science for synthesizing functional materials. Although specific studies employing this compound in materials science are not widely documented, its structural analog 5-bromo-2-chlorobenzoic acid is noted for its application in creating dyes, pigments, liquid crystals, and polymers for use in electronics and nanotechnology. glindiachemicals.com

Due to its polyhalogenated nature, this compound is a candidate for the synthesis of specialty polymers and other advanced materials. The fluorine atom, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. Its utility in this area would involve polymerization reactions or its incorporation into larger systems where its unique electronic and physical properties can be harnessed.

Intermediate in Agrochemical Development Programs (Chemical Synthesis Aspect)

In the field of agrochemicals, the development of new herbicides, insecticides, and fungicides often relies on novel organic building blocks. Halogenated aromatic structures are a common feature in many active agrochemical ingredients. The non-fluorinated analog, 5-bromo-2-chlorobenzoic acid, is utilized in the synthesis of compounds for crop protection. glindiachemicals.com

By extension, this compound represents a valuable starting material for agrochemical research. The specific combination of halogens can influence the efficacy, selectivity, and metabolic stability of a potential pesticide or herbicide. Synthetic chemistry programs in agrochemical development could utilize this compound to generate libraries of novel candidates for biological screening.

Utilization in Drug Discovery and Development as a Chemical Intermediate

The primary and most well-documented application area for structurally similar compounds is in pharmaceutical synthesis. The halogenated benzoic acid motif is a key component in a number of active pharmaceutical ingredients (APIs).

The most significant application for the closely related 5-bromo-2-chlorobenzoic acid is as a key starting material in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter-2 (SGLT2) inhibitors. google.comgoogle.com Drugs in this class, such as Dapagliflozin and Empagliflozin, work by inhibiting glucose reabsorption in the kidneys. google.comsihaulichemicals.com

The synthesis of these complex drugs often begins with 5-bromo-2-chlorobenzoic acid. google.comjustia.com A common synthetic route involves:

Activation of the carboxylic acid, typically by converting it to 5-bromo-2-chlorobenzoyl chloride using reagents like oxalyl chloride or thionyl chloride. justia.comgoogle.com

A Friedel-Crafts acylation reaction between the acyl chloride and a substituted benzene ring (e.g., phenetole) to form a diarylketone intermediate (e.g., 5-bromo-2-chloro-4'-ethoxybenzophenone). justia.comenvironmentclearance.nic.in

Reduction of the ketone to a diarylmethane. google.com

Subsequent coupling of this diarylmethane fragment with a modified glucose derivative to complete the final drug structure. google.com

Given that fluorination is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties, this compound is a highly relevant precursor for the development of next-generation SGLT2 inhibitors or other pharmaceutical agents. A key intermediate in the synthesis of Empagliflozin is (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran, which is derived from the 5-bromo-2-chlorobenzyl core. wipo.int

Table 1: Key Reactions in the Synthesis of SGLT2 Inhibitor Scaffolds from 5-Bromo-2-chlorobenzoic acid

StepReaction TypeReactantsProductPurpose
1Acyl Chloride Formation5-Bromo-2-chlorobenzoic acid, Thionyl Chloride/Oxalyl Chloride5-Bromo-2-chlorobenzoyl chlorideActivates the carboxylic acid for the next step.
2Friedel-Crafts Acylation5-Bromo-2-chlorobenzoyl chloride, Phenetole, Lewis Acid (e.g., AlCl₃)5-Bromo-2-chloro-4'-ethoxybenzophenoneForms the core diarylketone structure.
3Ketone Reduction5-Bromo-2-chloro-4'-ethoxybenzophenone, Reducing agent (e.g., Et₃SiH/BF₃·OEt₂)5-bromo-2-chloro-4'-ethoxydiphenylmethaneCreates the central diarylmethane scaffold.
4C-Aryl Glycoside FormationDiarylmethane derivative, Protected gluconolactoneSGLT2 Inhibitor core structureAttaches the glucose moiety to the diaryl scaffold.

Beyond SGLT2 inhibitors, the structural framework of halogenated benzoic acids is present in other classes of drugs. The related 5-bromo-2-chlorobenzoic acid is mentioned as a precursor for pharmacologically active compounds such as nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. glindiachemicals.com Similarly, 5-bromo-2-fluorobenzoic acid is noted as an intermediate for drugs used to treat cancer and viral infections. biosynth.com The unique substitution pattern offered by this compound makes it a valuable building block for medicinal chemists to explore new chemical space and develop novel therapeutic agents in these and other disease areas.

Applications in Analytical Methodology Development

In any synthetic program, the development of reliable analytical methods is crucial for monitoring reaction progress, assessing product purity, and ensuring quality control. For a compound like this compound, chromatographic techniques are essential.

An analytical method using reverse-phase high-performance liquid chromatography (RP-HPLC) has been described for its non-fluorinated analog, 5-bromo-2-chlorobenzoic acid. sielc.com Such a method typically involves using a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For this compound, similar HPLC or UPLC (Ultra-Performance Liquid Chromatography) methods would be developed and validated to quantify the compound and its potential impurities during its synthesis and use as a chemical intermediate.

Standards for Homogeneity Evaluation of Organic Powders

The evaluation of homogeneity is a critical quality control step in the manufacturing of powdered materials, particularly in the pharmaceutical industry. Ensuring that the active pharmaceutical ingredient (API) is evenly distributed throughout an excipient matrix is essential for dose uniformity and therapeutic efficacy.

While direct research specifically detailing the use of this compound for this purpose is not extensively published, the application of a closely related compound, 5-Bromo-2-chlorobenzoic acid , provides a strong precedent for its suitability. sigmaaldrich.comlookchem.com Halogenated benzoic acids are often used as tracer compounds in powder blending studies. Their distinct analytical signatures, often determined by techniques like High-Performance Liquid Chromatography (HPLC), allow for precise quantification of their distribution within a powder blend.

Key characteristics that make such compounds suitable as standards for homogeneity evaluation include:

High Purity: They can be synthesized to a high degree of purity, ensuring that the analytical signal is directly proportional to the concentration of the standard.

Stability: They are chemically stable under the conditions of powder blending and analysis.

Distinct Analytical Signal: The presence of halogens provides a strong and unique signal in various detectors, minimizing interference from other components in the powder mixture.

The use of a tracer like this compound would involve introducing a small, precise amount into a powder blend. After the mixing process, samples are taken from various locations within the blender and analyzed for the concentration of the tracer. The statistical analysis of these measurements provides a quantitative assessment of the blend's homogeneity.

Precursors for Deuterated Internal Standards in Spectroscopy

Internal standards are essential for achieving high accuracy and precision in quantitative analysis, particularly in mass spectrometry (MS) based techniques. nih.govscispace.com Isotopically labeled compounds, especially those incorporating deuterium (B1214612) (a heavy isotope of hydrogen), are considered the gold standard for internal standards because their chemical and physical properties are nearly identical to the analyte of interest, but they have a different mass. nih.gov

Fluorobenzoic acids are a class of compounds for which deuterated internal standards are synthesized for use in isotope dilution mass spectrometry. nih.gov A common method for deuterium labeling of these compounds involves an acidic H/D exchange of the aromatic hydrogen atoms in concentrated sulfuric acid-d2 (D₂SO₄). nih.gov This method is valued for its simplicity, speed, and cost-effectiveness, often proceeding without the need for catalysts or extensive purification. nih.gov

Following this established methodology, this compound can serve as a precursor for the synthesis of its deuterated analogue. The resulting deuterated this compound would then be an ideal internal standard for the quantification of the non-deuterated compound or structurally similar analytes in complex matrices. The use of such an internal standard allows for the correction of variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and reliable analytical results. nih.gov The closely related 5-Bromo-2-chlorobenzoic acid is also known to be used as a starting material for the production of 2-chloro-5-deuteriobenzoic acid , further supporting the utility of this class of compounds in generating deuterated standards. lookchem.com

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 5-Bromo-2-chloro-4-fluorobenzoic acid

The current body of research on this compound indicates its primary role as a crucial building block in the synthesis of pharmacologically active molecules. This halogenated benzoic acid derivative, with the chemical formula C₇H₃BrClFO₂, is noted for its utility as a chemical intermediate, particularly in the development of therapeutic agents.

A significant area of application for structurally related compounds is in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, which are a class of drugs used to treat type 2 diabetes. For instance, the closely related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of promising SGLT2 inhibitors currently in preclinical and phase I studies. patsnap.comchemicalbook.com This highlights the potential of the this compound scaffold in the development of novel antidiabetic medications. The non-fluorinated analog, 5-bromo-2-chlorobenzoic acid, is a well-established intermediate for blockbuster antidiabetic drugs like Dapagliflozin and Empagliflozin. guidechem.com

The introduction of a fluorine atom at the 4-position of the benzoic acid ring is a strategic chemical modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Therefore, research involving this compound is likely driven by the pursuit of new chemical entities with improved therapeutic properties.

While specific research articles detailing extensive biological studies of this compound itself are not abundant in the public domain, its availability from chemical suppliers google.com suggests its use in exploratory and proprietary research within the pharmaceutical and agrochemical industries. The research landscape is thus characterized by its role as a specialized reagent rather than a standalone therapeutic or functional material.

Challenges and Opportunities in Synthetic Strategy and Application Scope

The synthesis and application of this compound present both challenges and opportunities for chemical researchers.

Furthermore, the multi-step nature of the synthesis of such complex benzoic acids can be a hurdle for large-scale industrial production. For example, a reported industrial scale-up process for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves six steps. patsnap.comchemicalbook.com Developing more convergent and efficient synthetic routes is a key challenge. The use of harsh reagents or reaction conditions in some synthetic pathways for similar compounds also raises environmental and safety concerns, driving the need for greener and more sustainable chemical processes. guidechem.com

Opportunities in Synthesis and Application: Despite the challenges, significant opportunities exist. The development of novel catalytic systems and synthetic methodologies can lead to more efficient and selective syntheses of this compound. For instance, patents for the synthesis of 5-bromo-2-chlorobenzoic acid describe methods to inhibit the formation of impurities, which could be adapted for the fluorinated derivative. epo.org

The application scope of this compound is a promising area for expansion. Its utility as an intermediate for SGLT2 inhibitors is a clear opportunity. patsnap.comchemicalbook.com Beyond this, its structural features make it a versatile precursor for a wide range of organic compounds. Halogenated benzoic acids, in general, are used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai The unique substitution pattern of this compound, with three different halogen atoms, allows for selective functionalization at different positions on the benzene (B151609) ring, offering a high degree of molecular diversity in drug discovery and materials science. ontosight.ai There is potential for this compound to be used in the synthesis of novel herbicides, insecticides, and fungicides. ontosight.ai

Emerging Research Avenues and Potential Directions for Further Study

The future research directions for this compound are likely to be focused on leveraging its unique chemical structure for the development of novel molecules with enhanced functionalities.

Emerging Research Avenues: One emerging avenue is the exploration of this compound as a precursor for new classes of therapeutic agents beyond SGLT2 inhibitors. The presence of multiple halogen atoms provides handles for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This could lead to the discovery of new drug candidates for a range of diseases. The study of halogenated benzoic acids for their antimicrobial and antifungal activities is an area that could be explored with this specific compound. mdpi.com

In the field of materials science, halogenated organic molecules are of interest for the development of functional materials such as liquid crystals, polymers, and dyes. ontosight.ai The specific electronic properties imparted by the bromo, chloro, and fluoro substituents could be exploited to create materials with tailored optical or electronic properties.

Potential Directions for Further Study: Future studies should focus on the development of more efficient and sustainable synthetic routes to this compound. This includes the investigation of novel catalysts and flow chemistry processes to improve yield, reduce waste, and enhance safety.

A systematic exploration of the chemical reactivity of this compound is warranted. Detailed studies on selective functionalization at the bromine, chlorine, and fluorine positions would provide a valuable roadmap for synthetic chemists to access a wider range of derivatives.

Furthermore, computational studies could be employed to predict the biological activities and material properties of derivatives of this compound. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of new applications.

Finally, a thorough investigation into the environmental fate and toxicological profile of this compound and its derivatives would be crucial for ensuring their safe and sustainable use in any future applications. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-4-fluorobenzoic acid, and how can competing halogenation reactions be controlled?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a benzoic acid precursor. For example, bromination at the 5-position can be achieved using Br₂/FeBr₃, followed by chlorination (e.g., Cl₂/FeCl₃) at the 2-position. Fluorination at the 4-position may require a directed ortho-metalation strategy using LDA (lithium diisopropylamide) and subsequent reaction with a fluorinating agent like NFSI (N-fluorobenzenesulfonimide). Protecting the carboxylic acid group with a methyl ester during halogenation steps prevents undesired side reactions. After deprotection (e.g., hydrolysis with NaOH), the final product is isolated .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is effective due to the compound’s moderate solubility. Column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) can resolve halogenated byproducts. For storage, maintain the compound at -20°C under inert gas (argon/nitrogen) to prevent degradation, as halogenated aromatics are sensitive to light and moisture .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens) and FT-IR to verify the carboxylic acid group (broad O-H stretch ~2500-3000 cm⁻¹, C=O ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) or GC-MS can confirm molecular weight (expected [M+H]⁺: ~272.3 g/mol). For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Advanced Research Questions

Q. How can this compound be functionalized for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Convert the carboxylic acid to a boronic ester via lithiation (using LDA at -78°C) followed by reaction with triisopropyl borate. The resulting boronic acid derivative can participate in Suzuki couplings with aryl halides. Note that competing reactivity from bromo and chloro substituents requires careful optimization of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to selectively target the desired position .

Q. What strategies mitigate decomposition risks when handling reactive intermediates derived from this compound?

  • Methodological Answer : For intermediates like acid chlorides (generated using SOCl₂ or oxalyl chloride), work under strict anhydrous conditions and monitor reaction progress via TLC. Quench excess reagents with dry methanol or aqueous NaHCO₃. For air-sensitive intermediates (e.g., Grignard adducts), use Schlenk-line techniques and characterize immediately after synthesis .

Q. How do electronic effects of the halogen substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing nature of -Br, -Cl, and -F groups activates the ring for NAS at positions ortho/para to the halogens. For example, the 4-fluoro group directs nucleophiles to the 2- or 6-positions. Kinetic studies using varying temperatures (25–80°C) and nucleophiles (e.g., NaOH, amines) can map substituent effects. DFT calculations (e.g., Gaussian09) further predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) for this compound?

  • Methodological Answer : Variations in melting points may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess purity. Compare solubility data across solvents (e.g., DMSO vs. methanol) using UV-Vis spectroscopy at λmax ~260 nm. Cross-validate findings with literature from authoritative sources (e.g., NIST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.